(-)-Olivil

Description

Propriétés

IUPAC Name |

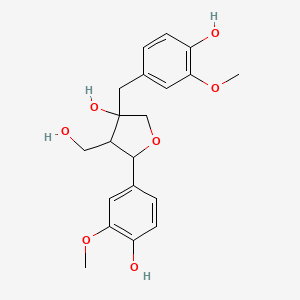

5-(4-hydroxy-3-methoxyphenyl)-3-[(4-hydroxy-3-methoxyphenyl)methyl]-4-(hydroxymethyl)oxolan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O7/c1-25-17-7-12(3-5-15(17)22)9-20(24)11-27-19(14(20)10-21)13-4-6-16(23)18(8-13)26-2/h3-8,14,19,21-24H,9-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHIKUCXNBQDEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2(COC(C2CO)C3=CC(=C(C=C3)O)OC)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic Lignan: A Technical Guide to the Natural Sources of (-)-Olivil

For Immediate Release

[City, State] – [Date] – (-)-Olivil, a lignan of significant interest to the scientific community for its potential pharmacological activities, is the subject of a new in-depth technical guide. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural sources of this compound, complete with quantitative data, detailed experimental protocols, and insights into its biological mechanisms.

This compound is a stereoisomer of olivil, a lignan recognized for its presence in the olive tree (Olea europaea). While the olive remains a primary source, this guide expands the known botanical origins of this compound, offering new avenues for research and isolation.

Natural Sources of this compound

This compound has been identified in a select number of plant species, primarily within the Oleaceae and Asteraceae families. The principal source remains the olive tree, where it is a constituent of both the fruit and leaves. Beyond this well-established source, emerging research has pointed to its presence in several species of the Asteraceae family, significantly broadening the potential for its natural procurement.

Table 1: Natural Sources of this compound and Reported Concentrations

| Family | Species | Plant Part | Concentration (mg/kg) | Reference |

| Oleaceae | Olea europaea L. | Fruit, Leaves | Data not yet quantified in available literature. | [General literature on olive phenols] |

| Asteraceae | Matricaria chamomilla L. (German Chamomile) | Flowers | Data not yet quantified in available literature. | [Phytochemical studies of Asteraceae] |

| Asteraceae | Crupina crupinastrum (Moris) Vis. | Aerial Parts | Data not yet quantified in available literature. | [Phytochemical studies of Asteraceae] |

| Asteraceae | Crepis foetida L. | Aerial Parts | Data not yet quantified in available literature. | [Phytochemical studies of Asteraceae] |

Note: While these sources have been identified, specific quantitative analysis of this compound concentration is an area requiring further investigation.

Experimental Protocols for Isolation and Quantification

The isolation and quantification of this compound from plant matrices necessitate a multi-step approach, beginning with extraction and culminating in chromatographic analysis. The following protocol provides a generalized framework that can be adapted based on the specific plant material and available instrumentation.

Extraction of Lignans from Plant Material

This protocol outlines a standard procedure for the extraction of lignans, including this compound, from dried and powdered plant tissue.

Materials:

-

Dried and powdered plant material (e.g., olive leaves, chamomile flowers)

-

80% Methanol (HPLC grade)

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Filter paper (Whatman No. 1 or equivalent)

Procedure:

-

Weigh 10 g of the dried, powdered plant material and place it in a 250 mL Erlenmeyer flask.

-

Add 100 mL of 80% methanol to the flask.

-

Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Decant the supernatant and filter it through Whatman No. 1 filter paper.

-

Repeat the extraction process (steps 2-5) two more times with the remaining plant residue to ensure exhaustive extraction.

-

Combine all the filtered supernatants.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

-

Store the crude extract at -20°C until further purification and analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

This section details a general HPLC method for the quantitative analysis of this compound in the obtained plant extract.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).

-

Gradient Program:

-

0-5 min: 10% B

-

5-30 min: 10-50% B (linear gradient)

-

30-35 min: 50-90% B (linear gradient)

-

35-40 min: 90% B (isocratic)

-

40-45 min: 90-10% B (linear gradient)

-

45-50 min: 10% B (isocratic - column re-equilibration)

-

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: 280 nm

-

Column Temperature: 30°C

Procedure:

-

Prepare a stock solution of the crude extract by dissolving a known amount in the initial mobile phase composition (90% A: 10% B).

-

Prepare a series of calibration standards of an authentic this compound standard of known concentrations.

-

Filter all samples and standards through a 0.45 µm syringe filter before injection.

-

Inject the standards and samples onto the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the authentic standard.

-

Construct a calibration curve by plotting the peak area of the standard against its concentration.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways and Biological Activity

The biological activities of lignans, including this compound, are of considerable interest, particularly in the context of cancer and inflammation. While the specific signaling pathways modulated by this compound are still under active investigation, research on structurally related lignans and crude extracts containing olivil suggests potential involvement of key cellular signaling cascades.

It is hypothesized that this compound may exert its effects through the modulation of pathways such as:

-

PI3K/Akt Signaling Pathway: This pathway is central to cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers.

-

Wnt/β-catenin Signaling Pathway: Crucial for embryonic development and tissue homeostasis, aberrant activation of this pathway is implicated in various cancers.

-

NF-κB Signaling Pathway: A key regulator of the inflammatory response, its chronic activation is linked to the development and progression of cancer.

-

MAPK/ERK Signaling Pathway: This pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

Further research is required to elucidate the precise molecular targets of this compound and its specific impact on these and other signaling pathways.

Below are graphical representations of a generalized experimental workflow for lignan analysis and a simplified overview of a key signaling pathway potentially modulated by compounds like this compound.

This technical guide serves as a foundational resource for the scientific community, consolidating the current knowledge on the natural sources of this compound and providing a framework for its future investigation. The elucidation of its quantitative distribution and specific biological activities promises to be a vibrant area of future research.

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Olivil

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Olivil is a naturally occurring lignan found in various plant sources, including the olive tree (Olea europaea). Lignans are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant properties. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, presenting key data and experimental methodologies relevant to researchers in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound possesses a furofuran lignan skeleton. Its systematic IUPAC name is (3R,3aR,6S,6aR)-Hexahydro-6-(4-hydroxy-3-methoxyphenyl)-3-(4-hydroxy-3-methoxybenzyl)-furo[3,4-c]furan-1(3H)-one. The molecular formula of this compound is C₂₀H₂₄O₇, with a molecular weight of 376.40 g/mol .

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₄O₇ |

| Molecular Weight | 376.40 g/mol |

| CAS Number | 139999-52-3 |

| Appearance | White to off-white solid |

| Class | Lignan, Polyphenol |

Stereochemistry

The stereochemistry of this compound is crucial to its biological activity. The molecule contains four chiral centers, leading to a specific three-dimensional arrangement of its atoms. The absolute configuration of these chiral centers has been determined through total synthesis and spectroscopic techniques. The stereochemical descriptors for the chiral carbons in the furofuran ring system are key to distinguishing it from its various stereoisomers. The total synthesis of this compound has confirmed its absolute stereochemistry, providing a definitive reference for its three-dimensional structure.[1]

Spectroscopic Data

The structural elucidation of this compound relies heavily on spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. While a complete, publicly available dataset of raw spectral data is not readily accessible, typical chemical shifts for similar lignan structures can be referenced for structural confirmation.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for the Furofuran Lignan Skeleton

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| Aromatic Rings | ||

| C-1, C-1' | ~130-135 | - |

| C-2, C-2' | ~110-115 | ~6.7-7.0 (d) |

| C-3, C-3' | ~145-150 | - |

| C-4, C-4' | ~145-150 | - |

| C-5, C-5' | ~115-120 | ~6.7-7.0 (d) |

| C-6, C-6' | ~120-125 | ~6.7-7.0 (dd) |

| Furofuran Core | ||

| C-7, C-7' | ~35-45 | ~2.5-3.0 (m) |

| C-8, C-8' | ~40-50 | ~2.8-3.2 (m) |

| C-9, C-9' | ~60-70 | ~3.8-4.2 (m) |

| Methoxyl Groups | ||

| -OCH₃ | ~55-60 | ~3.8-3.9 (s) |

Note: These are approximate chemical shift ranges and can vary based on the solvent and specific substitution patterns.

Crystallographic Data

Detailed crystallographic data, typically presented in a Crystallographic Information File (CIF), provides the most accurate information on bond lengths and angles. While a specific CIF file for this compound is not publicly available in open-access databases, the expected bond lengths and angles can be inferred from the known covalent radii of the constituent atoms and general principles of organic chemistry.[2]

Table 3: Expected Bond Lengths and Angles in the this compound Structure

| Bond | Expected Length (Å) | Angle | Expected Angle (°) |

| C-C (aliphatic) | 1.54 | C-C-C (sp³) | 109.5 |

| C-C (aromatic) | 1.39 | C-C-C (sp²) | 120 |

| C-O | 1.43 | C-O-C | ~110 |

| C=O | 1.23 |

Note: These are idealized values. Actual bond lengths and angles will deviate due to steric and electronic effects within the molecule.

Experimental Protocols

General Protocol for NMR Spectroscopy of Lignans

-

Sample Preparation: Dissolve 5-10 mg of the purified lignan in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, Acetone-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are typically used. For ¹³C NMR, a proton-decoupled spectrum is usually obtained to simplify the signals to singlets.

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Structural Elucidation: Analyze the chemical shifts, integration values (for ¹H NMR), and coupling patterns to assign the signals to the specific protons and carbons in the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are often employed for unambiguous assignments.[3]

General Protocol for Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (the "phase problem"), and an initial electron density map is calculated. An atomic model is built into the electron density and refined to best fit the experimental data.

-

Data Analysis: The final refined structure provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. This data is typically deposited in a crystallographic database as a CIF file.[4][5][6]

Biological Activity and Signaling Pathways

Phenolic compounds from olive oil, including lignans like this compound, are known to possess antioxidant and anti-inflammatory properties. While the specific signaling pathways directly modulated by this compound are still under investigation, related compounds have been shown to influence key cellular signaling cascades. For instance, other olive oil phenols have been reported to affect the PI3K/Akt and MAPK signaling pathways, which are involved in cell growth, proliferation, and apoptosis.

Logical Relationship of a Putative Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be influenced by a bioactive lignan like this compound, based on the known activities of similar compounds.

Caption: Hypothetical signaling cascade for this compound.

Experimental Workflow for Bioactivity Screening

A typical workflow to investigate the biological activity of a natural product like this compound is outlined below.

Caption: Workflow for this compound bioactivity studies.

Conclusion

This compound is a stereochemically complex lignan with potential biological activities. This guide has provided a summary of its chemical structure, stereochemistry, and the experimental methodologies used for its characterization. Further research is warranted to fully elucidate its crystallographic structure, detailed NMR spectral assignments, and its specific molecular targets and signaling pathways to unlock its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

An In-depth Technical Guide to the Biosynthesis Pathway of (-)-Olivil in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Olivil is a lignan found in various plants, notably in the olive tree (Olea europaea). Lignans, a class of diphenolic compounds, are synthesized via the phenylpropanoid pathway and exhibit a wide range of biological activities, making them of significant interest for drug development. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway leading to this compound in plants. It details the enzymatic steps from the initial dimerization of monolignols to the formation of key intermediates and discusses the likely, yet to be fully elucidated, final steps in this compound synthesis. This document consolidates available quantitative data, provides detailed experimental protocols for key enzyme assays, and visualizes the biosynthetic and regulatory pathways using Graphviz diagrams.

Introduction to Lignan Biosynthesis

Lignans are a diverse group of secondary metabolites derived from the oxidative coupling of two phenylpropanoid units.[1] Their biosynthesis begins with the shikimate pathway, which produces the aromatic amino acid phenylalanine. A series of enzymatic reactions, collectively known as the general phenylpropanoid pathway, converts phenylalanine into monolignols, primarily coniferyl alcohol.[2]

The stereoselective dimerization of monolignols is a critical step in determining the vast structural diversity of lignans. This reaction is mediated by dirigent proteins (DIRs) and oxidative enzymes such as laccases or peroxidases.[3] DIRs guide the coupling of monolignol radicals to form specific stereoisomers of lignans, such as (+)- or (-)-pinoresinol.[4] From this crucial branch point, a cascade of enzymatic reactions, including reductions, oxidations, and cyclizations, leads to the formation of various lignan classes.

The Core Biosynthetic Pathway to this compound

The biosynthesis of this compound is believed to proceed through several key enzymatic steps, starting from the central lignan precursor, pinoresinol. While the complete pathway has not been fully elucidated in a single plant species, a combination of studies on different plants, particularly Olea europaea, allows for the construction of a putative pathway.

From Phenylpropanoid Pathway to Pinoresinol

The journey to this compound begins with the phenylpropanoid pathway, which synthesizes coniferyl alcohol. Two molecules of coniferyl alcohol then undergo stereoselective coupling, directed by a specific dirigent protein, to form (-)-pinoresinol. This enantiomer serves as the entry point for the biosynthesis of a specific series of lignans.

References

- 1. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 2. Phytochemical Characterization of Olea europaea L. Cultivars of Cilento National Park (South Italy) through NMR-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolomics reveals variation and correlation among different tissues of olive (Olea europaea L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Olivil

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Olivil is a naturally occurring lignan found in various plant species, notably in the olive tree (Olea europaea). As a member of the polyphenol family, it has garnered significant interest within the scientific community for its potential therapeutic applications, primarily attributed to its antioxidant properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its analysis, and insights into its biological activities. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery and development.

General and Physical Properties of this compound

This compound is a crystalline solid with a defined stereochemistry that contributes to its biological activity. A summary of its general and physical properties is presented in Table 1.

Table 1: General and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₄O₇ |

| Molecular Weight | 376.40 g/mol |

| CAS Number | 2955-23-9 |

| Appearance | Crystals |

| Melting Point | 118-120 °C (monohydrate), 142-143 °C (anhydrous) |

| Boiling Point | Data not readily available for the isolated compound. |

| Optical Rotation | [α]D¹² -127° |

| Solubility | Soluble in hot water, alcohol, acetic acid, fatty oils, and DMSO. |

| Purity | Commercially available with purity ≥90.0% (HPLC) or 98% by HPLC. |

| Storage | Recommended storage at 2-8°C for short term and -20°C for long term, desiccated. |

Chemical Properties and Spectroscopic Data

The chemical structure of this compound features a tetrahydrofuran ring with two substituted phenyl groups, characteristic of lignans. Its antioxidant activity is primarily attributed to the phenolic hydroxyl groups which can donate a hydrogen atom to scavenge free radicals.

Table 2: Chemical and Spectroscopic Data of this compound

| IUPAC Name | (3R,4S,5R)-5-(4-hydroxy-3-methoxyphenyl)-3-[(4-hydroxy-3-methoxyphenyl)methyl]-4-(hydroxymethyl)oxolan-3-ol |

| Synonyms | (-)-Olivile, Vladinol C |

| ¹H NMR | Spectral data available, refer to specialized databases for detailed chemical shifts and coupling constants. |

| ¹³C NMR | Spectral data available, refer to specialized databases for detailed chemical shifts.[1][2] |

| IR Spectroscopy | Characteristic absorptions for O-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-O bonds are expected. |

| Mass Spectrometry | The fragmentation pattern can be used for structural elucidation. Primary fragments have been observed at m/z 360.1227, 345.1360, 327.1252, 195.0670, and 179.0713.[3] |

Experimental Protocols

Isolation of this compound from Olea europaea

-

Extraction: Dried and powdered plant material (e.g., olive wood, leaves, or pomace) is subjected to sequential extraction with solvents of increasing polarity, such as hexane, dichloromethane, ethyl acetate, and methanol.[5]

-

Fractionation: The crude extracts are concentrated under reduced pressure. The ethyl acetate extract, often rich in lignans, is typically selected for further separation.

-

Chromatography: The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

-

Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods including NMR (¹H, ¹³C, COSY, HMQC, HMBC), mass spectrometry, and IR spectroscopy.

Total Synthesis of this compound

A stereocontrolled total synthesis of this compound has been reported, providing a method to obtain this natural product in the laboratory and confirm its absolute stereochemistry.[9][10][11] The synthesis involves a multi-step sequence utilizing chemoenzymatic and biomimetic strategies. Researchers interested in the detailed synthetic route should refer to the primary literature on the total synthesis of this compound and its congeners.[9][10][11]

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds like this compound.

-

Preparation of Reagents:

-

A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.

-

A series of concentrations of this compound are prepared in a suitable solvent (e.g., methanol or DMSO).

-

A positive control, such as ascorbic acid or Trolox, is also prepared.

-

-

Assay Procedure:

-

In a 96-well plate, a specific volume of each concentration of the test sample and positive control is added.

-

An equal volume of the DPPH working solution is added to each well.

-

A blank well containing only the solvent and DPPH solution is included.

-

The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement:

-

The absorbance of each well is measured at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

-

The EC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

-

Caption: Workflow for DPPH Radical Scavenging Assay.

Biological Activity and Signaling Pathways

The biological activities of this compound and other olive polyphenols are a subject of ongoing research.

Antioxidant Activity

This compound exhibits weak DPPH radical-scavenging activity. This antioxidant property is a common feature of phenolic compounds and is central to many of their other observed biological effects. By neutralizing reactive oxygen species (ROS), these compounds can help mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases.

Anti-inflammatory, Anticancer, and Neuroprotective Potential

While specific studies on this compound are limited, research on olive leaf extracts and related polyphenols suggests potential anti-inflammatory, anticancer, and neuroprotective effects.[12][13][14][15][16][17][18]

-

Anti-inflammatory Activity: Olive polyphenols have been shown to modulate inflammatory pathways, potentially by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX).[15][18][19][20]

-

Anticancer Activity: Some studies have indicated that olive-derived compounds can inhibit the proliferation of cancer cells and induce apoptosis.[12][16] The mechanisms may involve the modulation of signaling pathways critical for cancer cell survival and growth.

-

Neuroprotective Effects: The antioxidant and anti-inflammatory properties of olive polyphenols may contribute to neuroprotection.[13][14][17] They have been investigated for their potential to counteract oxidative damage and neuroinflammation in the context of neurodegenerative diseases.[13][14][17]

Modulation of Signaling Pathways

The biological effects of phenolic compounds are often mediated through their interaction with cellular signaling pathways. For instance, the anti-inflammatory effects of some polyphenols are linked to the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response. The activation of the Nrf2 pathway, which controls the expression of antioxidant enzymes, is another mechanism by which these compounds can exert their protective effects.[13]

Caption: Potential Inhibition of NF-κB Signaling by Polyphenols.

Conclusion

This compound is a promising natural product with a well-characterized chemical structure and established antioxidant properties. While further research is needed to fully elucidate its specific biological activities and mechanisms of action, the existing data on related olive polyphenols suggest a potential for therapeutic applications in conditions associated with oxidative stress and inflammation. This guide provides a solid foundation of its physical and chemical properties to aid researchers in their future investigations into this intriguing molecule.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. Application of Liquid Chromatography-Ion Mobility Spectrometry-Mass Spectrometry-Based Metabolomics to Investigate the Basal Chemical Profile of Olive Cultivars Differing in Verticillium dahliae Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ISOLATION AND CULTURE OF OLIVE (OLEA EUROPAEA L.) CULTIVAR PROTOPLASTS. | International Society for Horticultural Science [ishs.org]

- 5. Isolation and characterization of natural products from Olea europaea and some biological activities - UCL Discovery [discovery.ucl.ac.uk]

- 6. Valorisation of Olea europaea L. Olive Leaves through the Evaluation of Their Extracts: Antioxidant and Antimicrobial Activity [mdpi.com]

- 7. Isolation, culture and division of olive (Olea europaea L.) protoplasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EP1795201A1 - Isolation of oleuropein from the leaves of olive tree - Google Patents [patents.google.com]

- 9. Total Synthesis and Stereochemical Confirmation of this compound, (+)-Cycloolivil, (-)-Alashinols F and G, (+)-Cephafortin A, and Their Congeners: Filling in Biosynthetic Gaps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The Anti-cancer Effect of Olea europaea L. Products: a Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. olivewellnessinstitute.org [olivewellnessinstitute.org]

- 14. Neuroprotective Effects of Olive Oil: A Comprehensive Review of Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [PDF] In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats | Semantic Scholar [semanticscholar.org]

- 16. Olive Leaves as a Source of Anticancer Compounds: In Vitro Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neuroprotective Effects of Olive Oil: A Comprehensive Review of Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anti-inflammatory Activity of Extra Virgin Olive Oil Polyphenols: Which Role in the Prevention and Treatment of Immune-Mediated Inflammatory Diseases? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Anti-Inflammatory Activity of Olive Oil Polyphenols-The Role of Oleacein and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Olive Polyphenols: Antioxidant and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

(-)-Olivil CAS number and molecular weight

An In-Depth Technical Guide to (-)-Olivil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a lignan found in various plant species including the olive tree (Olea europaea), has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, known biological effects, and relevant experimental protocols. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of natural compounds for therapeutic applications.

Physicochemical Properties of this compound

This compound is a tetrahydrofuran lignan characterized by the following properties:

| Property | Value | Reference(s) |

| CAS Number | 2955-23-9 | [1][2][3] |

| Molecular Formula | C₂₀H₂₄O₇ | [1][4][5] |

| Molecular Weight | 376.40 g/mol | [1][4][5] |

Biological Activities and Mechanism of Action

Current research suggests that this compound and its derivatives possess a range of biological activities, primarily centered around their antioxidant and antifungal properties.

Antioxidant Activity

This compound has demonstrated antioxidant properties, contributing to the overall antioxidant capacity of extracts from plants in which it is found. The mechanism of action is believed to involve the scavenging of free radicals, thereby mitigating oxidative stress.

Antifungal Activity

A derivative of this compound, this compound-9'-O-β-d-glucopyranoside, has been shown to exhibit potent antifungal activity against Candida albicans. The primary mechanism of this antifungal action is the disruption of the fungal cell membrane. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Modulation of Cellular Signaling Pathways

While direct studies on this compound are limited, related phenolic compounds found in olive oil have been shown to modulate key cellular signaling pathways, including the PI3K/Akt and MAPK pathways. These pathways are crucial in regulating cellular processes such as proliferation, survival, and inflammation. It is plausible that this compound may exert some of its biological effects through the modulation of these or similar signaling cascades.

Experimental Protocols

The following sections detail standardized protocols that can be adapted for the investigation of this compound's biological activities.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

Materials:

-

This compound sample

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Methanol (or other suitable solvent)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Create a series of dilutions of the this compound stock solution.

-

In a 96-well plate, add a specific volume of each this compound dilution to the wells.

-

Add an equal volume of DPPH solution to each well.

-

Include a control group with the solvent and DPPH solution only.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Antifungal Susceptibility Testing against Candida albicans

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

-

This compound sample

-

Candida albicans strain

-

Appropriate broth medium (e.g., RPMI-1640)

-

96-well microplate

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of C. albicans.

-

Prepare serial dilutions of this compound in the broth medium in a 96-well plate.

-

Add the standardized fungal inoculum to each well.

-

Include positive (no drug) and negative (no fungus) controls.

-

Incubate the plate at 35-37°C for 24-48 hours.

-

Determine the MIC by visually inspecting for the lowest concentration of this compound that inhibits visible fungal growth or by measuring the optical density at 600 nm.

Cell Membrane Integrity Assay

This assay is used to assess cell membrane damage. PI is a fluorescent dye that can only enter cells with compromised membranes.

Materials:

-

Candida albicans cells

-

This compound sample

-

Propidium Iodide (PI) solution

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Treat C. albicans cells with various concentrations of this compound for a specified duration.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in PBS containing PI.

-

Incubate in the dark for a short period (e.g., 15-30 minutes).

-

Analyze the cells using a flow cytometer or fluorescence microscope to quantify the percentage of PI-positive (dead) cells.

Western Blot Analysis of Signaling Pathways

This technique is used to detect and quantify specific proteins involved in signaling cascades like PI3K/Akt and MAPK.

Materials:

-

Mammalian cell line of interest

-

This compound sample

-

Cell lysis buffer

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)

-

Secondary antibodies (HRP-conjugated)

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer system

-

Chemiluminescent substrate and imaging system

Procedure:

-

Treat cells with this compound for various times and concentrations.

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a suitable assay (e.g., BCA assay).

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the phosphorylated and total forms of the target proteins.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualizations

Caption: A representative experimental workflow for the DPPH antioxidant assay.

Caption: The PI3K/Akt signaling pathway.

Caption: A generalized MAPK signaling cascade.

References

- 1. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. Yeast NatB Regulates Cell Death of Bax-Expressing Cells [mdpi.com]

- 3. Evaluation of the antifungal activity of olive leaf aqueous extracts against Candida albicans PTCC-5027 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Propidium Iodide Assay Protocol - Creative Biolabs [creative-biolabs.com]

- 5. Propidium Iodide Assay Protocol | Technical Note 183 [denovix.com]

The Enigmatic Role of (-)-Olivil in Plant Physiology: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Olivil, a lignan predominantly found in the olive tree (Olea europaea), is emerging as a molecule of interest in the intricate web of plant biochemistry and stress physiology. As a member of the diverse class of polyphenolic compounds known as lignans, this compound is implicated in a range of protective functions within the plant. This technical guide synthesizes the current understanding of the biological role of this compound, delving into its contribution to plant defense, particularly its potent antioxidant capabilities in response to abiotic stressors. While direct quantitative data on the isolated compound's effects remain an area for future research, this document collates inferential evidence from studies on olive tree physiology and related lignans. Detailed experimental protocols for the extraction, quantification, and analysis of this compound and its physiological impact are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate further investigation into this promising natural compound.

Introduction: The Significance of this compound in Plant Life

Lignans are a widespread class of diphenolic compounds in the plant kingdom, recognized for their diverse biological activities, including roles in defense against herbivores and pathogens.[1] this compound, a specific lignan, has been isolated from the bark and leaves of Olea europaea.[2][3] While much of the research on lignans has been directed towards their benefits in human health, their endogenous functions within the plant are of fundamental importance to understanding plant resilience and secondary metabolism.

Plants, as sessile organisms, are constantly subjected to a barrage of environmental challenges, including drought, salinity, and extreme temperatures.[4] In response, they have evolved sophisticated defense mechanisms, a significant component of which is the production of a vast arsenal of secondary metabolites. Phenolic compounds, including lignans like this compound, are at the forefront of this chemical defense, primarily through their capacity to scavenge harmful reactive oxygen species (ROS) that accumulate during times of stress.[5][6]

This guide will explore the known and inferred roles of this compound in plant physiology, with a focus on its involvement in stress responses.

The Antioxidant and Protective Functions of this compound

While specific studies quantifying the direct antioxidant activity of isolated this compound in planta are limited, a substantial body of evidence points to its significant role as part of the olive tree's broader antioxidant defense system.

Contribution to Abiotic Stress Tolerance in Olea europaea

Olive trees are renowned for their resilience to abiotic stresses, a characteristic linked to their rich phenolic content.[7][8][9] Studies on olive cultivars subjected to drought and cold stress reveal a dynamic regulation of phenolic compounds, which correlates with the plant's ability to mitigate oxidative damage.[5]

Key Observations from Stress Studies on Olive Trees:

-

Drought Stress: Under water deficit conditions, olive leaves exhibit increased levels of hydrogen peroxide (H₂O₂) and superoxide radicals (O₂•⁻).[1] This is accompanied by an upregulation of antioxidant enzymes such as guaiacol peroxidase (GPOX) and adjustments in the profiles of phenolic compounds, including flavonoids and secoiridoids.[1] These changes are crucial for preventing lipid peroxidation and maintaining cellular integrity.[1]

-

General Abiotic Stress Response: The accumulation of phenolic compounds is a well-documented response of olive trees to various abiotic stresses, suggesting their integral role in the plant's adaptation and survival strategies.[4][10]

Given that this compound is a constituent of the olive tree's phenolic arsenal, it is highly probable that it contributes to the overall antioxidant capacity and stress tolerance of the plant.

Inferred Antioxidant Mechanisms

Lignans, as a chemical class, are known to exert their antioxidant effects through several mechanisms:

-

Direct ROS Scavenging: The phenolic hydroxyl groups in the structure of lignans enable them to donate a hydrogen atom to neutralize free radicals.[11]

-

Modulation of Antioxidant Enzymes: Lignans may also enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and ascorbate peroxidase (APX), which are key components of the plant's enzymatic ROS scavenging system.[11][12]

The following diagram illustrates the central role of enzymatic and non-enzymatic antioxidants in mitigating oxidative stress in plants.

Potential Signaling Roles of this compound

The involvement of secondary metabolites in plant signaling pathways is a rapidly expanding field of research. While a specific signaling cascade initiated by this compound has yet to be elucidated, its chemical nature as a phenolic compound suggests potential interactions with key plant signaling molecules and pathways.

Crosstalk with Plant Hormone Signaling

Plant hormones such as salicylic acid (SA) and jasmonic acid (JA) are central to the regulation of plant defense responses.[13] Wounding and pathogen attack often trigger the JA signaling pathway, leading to the expression of defense-related genes.[13] It is plausible that lignans like this compound could modulate or be regulated by these hormonal pathways, contributing to a coordinated defense response.

The following diagram illustrates a generalized plant defense signaling pathway, highlighting potential points of interaction for compounds like this compound.

Quantitative Data

Direct quantitative data on the effects of isolated this compound on plant physiological parameters are currently not available in the published literature. The following table summarizes relevant quantitative data from studies on olive leaf extracts and the effects of abiotic stress on olive trees, which provide an indirect indication of the physiological context in which this compound operates.

| Parameter | Plant Material/Cultivar | Stress Condition | Observed Effect | Reference |

| Hydrogen Peroxide (H₂O₂) Content | Olea europaea 'Cobrançosa' leaves | Field Drought | Significant increase in trees from the dry area compared to the hydrated area. | [1] |

| Superoxide Radical (O₂•⁻) Content | Olea europaea 'Cobrançosa' leaves | Field Drought | Significant increase in trees from the dry area compared to the hydrated area. | [1] |

| Guaiacol Peroxidase (GPOX) Activity | Olea europaea 'Cobrançosa' leaves | Field Drought | Significantly higher activity in trees from the dry area. | [1] |

| Lipid Peroxidation (MDA content) | Olea europaea 'Cobrançosa' leaves | Field Drought | No significant increase in the dry area, suggesting effective antioxidant protection. | [1] |

| Total Phenolic Content | Olea europaea 'Giarraffa', 'Leccino', 'Maurino' leaves | Greenhouse Drought (4 weeks) | Significant increase in polyphenol content in all stressed cultivars compared to controls. | [5] |

| Antioxidant Capacity (DPPH assay) | Olea europaea 'Maurino' and 'Giarraffa' leaves | Greenhouse Drought (4 weeks) | Highest increase in antioxidant capacity in extracts from stressed plants. | [5] |

Experimental Protocols

The following sections provide detailed methodologies for the investigation of this compound and its physiological effects.

Protocol for Preparative Isolation of this compound from Olea europaea Bark

This protocol is adapted from general procedures for lignan isolation and will require optimization.[8][9]

Objective: To isolate this compound in sufficient quantity and purity for use in plant bioassays.

Materials:

-

Dried, powdered bark of Olea europaea

-

Solvents: n-hexane, ethyl acetate, methanol (analytical grade)

-

Silica gel for column chromatography (70-230 mesh)

-

Sephadex LH-20

-

HPLC system (preparative) with a C18 column

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Defatting: Extract the powdered bark with n-hexane at room temperature for 24-48 hours to remove lipids. Discard the hexane extract.

-

Extraction: Air-dry the defatted plant material and subsequently extract it with methanol or a methanol/water mixture (e.g., 80:20 v/v) at room temperature with agitation for 48 hours. Repeat the extraction process three times.

-

Concentration: Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Liquid-Liquid Partitioning: Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, starting with ethyl acetate. The lignan fraction containing this compound is expected to partition into the ethyl acetate phase.

-

Silica Gel Column Chromatography: Concentrate the ethyl acetate fraction and subject it to column chromatography on silica gel. Elute with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC.

-

Sephadex LH-20 Chromatography: Pool the fractions containing this compound and further purify them by chromatography on a Sephadex LH-20 column using methanol as the eluent. This step is effective for separating polyphenolic compounds.

-

Preparative HPLC: For final purification, use a preparative HPLC system with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water, possibly with a small amount of formic acid to improve peak shape).

-

Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, and by comparison with literature data.

Protocol for Plant Bioassay to Assess Stress Tolerance

Objective: To evaluate the effect of exogenously applied this compound on the tolerance of a model plant (e.g., Arabidopsis thaliana or olive plantlets) to abiotic stress.

Materials:

-

Uniformly grown model plants

-

Isolated this compound

-

Solvent for this compound (e.g., DMSO or ethanol, to be tested for phytotoxicity)

-

Stress-inducing agent (e.g., polyethylene glycol (PEG) for drought stress, NaCl for salt stress)

-

Equipment for measuring physiological parameters (e.g., chlorophyll content, stomatal conductance, ROS levels, enzyme activity)

Procedure:

-

Plant Acclimation: Grow plants under controlled environmental conditions (e.g., 22°C, 16h light/8h dark photoperiod).

-

Treatment Application: Prepare a stock solution of this compound in a suitable solvent. Dilute to the desired final concentrations in the watering solution or a foliar spray. Include a mock control (solvent only).

-

Pre-treatment: Apply the this compound solutions to a subset of plants for a defined period (e.g., 24-48 hours) before inducing stress.

-

Stress Induction: Subject both pre-treated and non-pre-treated plants to the abiotic stress. For drought, this can be achieved by withholding water or by transferring plants to a PEG-infused medium. For salt stress, water the plants with a NaCl solution. Maintain a control group of plants under optimal conditions.

-

Data Collection: At various time points during the stress treatment, collect samples for the analysis of:

-

Physiological parameters: Relative water content, chlorophyll content, stomatal conductance, and photosynthetic efficiency (Fv/Fm).

-

Biochemical parameters: MDA content (for lipid peroxidation), H₂O₂ and O₂•⁻ levels, and the activity of antioxidant enzymes (SOD, CAT, APX, GPOX).

-

-

Gene Expression Analysis: Harvest plant tissues for RNA extraction and quantify the expression of stress-responsive and defense-related genes using RT-qPCR.

-

Data Analysis: Statistically compare the measured parameters between the different treatment groups (control, stress only, this compound + stress, this compound only).

Protocol for Quantification of this compound in Plant Tissues by HPLC-MS/MS

Objective: To accurately quantify the endogenous levels of this compound in plant tissues, particularly in response to stress.

Materials:

-

Plant tissue (fresh or freeze-dried)

-

Liquid nitrogen

-

Extraction solvent (e.g., methanol/water, 80:20 v/v)

-

Internal standard (if available)

-

UHPLC-QqQ-MS/MS system

-

Analytical standards of this compound

Procedure:

-

Sample Preparation: Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Extraction: Extract a known weight of the powdered tissue with the extraction solvent, vortex, and centrifuge. Collect the supernatant.

-

Sample Cleanup (if necessary): Use solid-phase extraction (SPE) to remove interfering compounds.

-

LC-MS/MS Analysis: Inject the extract into the UHPLC-MS/MS system.

-

Chromatographic Separation: Use a C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Mass Spectrometry Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Optimize the precursor and product ion transitions for this compound.

-

-

Quantification: Create a calibration curve using analytical standards of this compound. Calculate the concentration of this compound in the plant samples based on the peak areas relative to the calibration curve.

Future Directions and Conclusion

The biological role of this compound in plant physiology presents a compelling area for further research. While its presence in the stress-resilient olive tree and its classification as a lignan strongly suggest a role in antioxidant defense, direct experimental evidence is needed to fully elucidate its functions.

Key areas for future investigation include:

-

Quantitative Bioassays: Conducting experiments with isolated this compound to determine its specific effects on plant growth, development, and tolerance to a range of abiotic and biotic stresses.

-

Signaling Pathway Elucidation: Investigating the potential interaction of this compound with known plant signaling pathways, including those mediated by plant hormones, and identifying its molecular targets.

-

Gene Expression Studies: Using transcriptomic approaches to identify genes that are regulated by this compound, providing insights into its mode of action.

-

Biosynthetic Pathway Regulation: Studying the regulation of the this compound biosynthetic pathway in response to environmental cues.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of lignans from leaves of Phyllanthus emblica L. and their antioxidant-antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Traditional Uses, Phytochemistry, and Pharmacology of Olea europaea (Olive) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunosuppressive lignans isolated from Saururus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Signaling Toward Reactive Oxygen Species-Scavenging Enzymes in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. EP1795201A1 - Isolation of oleuropein from the leaves of olive tree - Google Patents [patents.google.com]

An In-depth Technical Guide to (-)-Olivil and its Natural Derivatives for Researchers and Drug Development Professionals

An authoritative overview of the lignan (-)-Olivil, detailing its chemical properties, natural sources, biological activities, and mechanisms of action. This guide provides researchers and drug development professionals with a comprehensive understanding of its therapeutic potential and includes detailed experimental protocols and signaling pathway diagrams.

Introduction

This compound is a lignan, a class of polyphenolic compounds found in various plants, that has garnered interest for its potential pharmacological properties. As a natural product, it represents a promising starting point for the development of novel therapeutics. This technical guide provides a detailed exploration of this compound and its known natural derivatives, focusing on their chemical characteristics, biological effects, and the underlying molecular mechanisms.

Chemical and Physical Properties of this compound

This compound is a furofuran lignan with the following chemical properties:

| Property | Value |

| IUPAC Name | (1R,2S,5R,6S)-2,6-bis(4-hydroxy-3-methoxyphenyl)-3,7-dioxabicyclo[3.3.0]octane |

| Molecular Formula | C₂₀H₂₄O₇ |

| Molecular Weight | 376.4 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |

Natural Sources and Isolation

This compound is primarily found in plants of the Oleaceae and Bignoniaceae families. Notable sources include:

-

Olive Tree (Olea europaea) : Found in various parts of the olive tree, including the leaves, fruit, and olive oil.

-

Stereospermum species : Such as Stereospermum kunthianum and Stereospermum personatum.[1][2]

Experimental Protocol: Isolation of this compound from Olea europaea Leaves

While a highly specific and universally adopted protocol for this compound isolation is not extensively detailed in publicly available literature, a general approach based on the separation of phenolic compounds from olive leaves can be adapted. This typically involves solvent extraction followed by chromatographic purification.

1. Extraction:

- Dried and powdered olive leaves are subjected to extraction with a polar solvent such as methanol or ethanol, often using techniques like Soxhlet extraction or maceration to maximize yield.

2. Liquid-Liquid Partitioning:

- The crude extract is then partitioned between an aqueous phase and an immiscible organic solvent of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) to separate compounds based on their polarity. Lignans like this compound are typically enriched in the ethyl acetate fraction.

3. Chromatographic Purification:

- The ethyl acetate fraction is subjected to column chromatography over silica gel.

- A gradient elution system, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is used to separate the different components.

- Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

- Fractions rich in this compound are combined and may require further purification by preparative high-performance liquid chromatography (HPLC) to achieve high purity.

4. Characterization:

- The purified compound is characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity as this compound.

Natural Derivatives of this compound

Research has identified a limited number of natural derivatives of this compound. One notable example is:

-

(+)-Cycloolivil : This derivative has been isolated from Stereospermum kunthianum and Stereospermum personatum.[1][2] It has been investigated for its antioxidant properties.[2]

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of biological activities, suggesting its potential for therapeutic applications.

Antioxidant Activity

This compound exhibits moderate antioxidant activity. This has been demonstrated through its ability to scavenge free radicals in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. While specific IC₅₀ values are not consistently reported in the literature, its activity is attributed to its phenolic structure, which allows it to donate hydrogen atoms to stabilize free radicals.

Anti-inflammatory Activity

This compound has shown moderate anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drugs.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

1. Cell Culture:

- RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

2. Treatment:

- Cells are seeded in 96-well plates and allowed to adhere.

- The cells are then pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours).

- Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the cell culture medium.

3. Nitrite Quantification:

- After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

- The absorbance at 540 nm is measured, and the nitrite concentration is determined by comparison with a sodium nitrite standard curve.

4. Data Analysis:

- The percentage of NO inhibition is calculated for each concentration of this compound, and the IC₅₀ value (the concentration that inhibits 50% of NO production) is determined.

Cytotoxicity

The cytotoxic effects of this compound against various cancer cell lines have been explored, though comprehensive data with specific IC₅₀ values are limited. The potential for lignans to exhibit anticancer properties warrants further investigation into the specific activity of this compound.

Signaling Pathways

The anti-inflammatory effects of many polyphenolic compounds, including lignans from olive, are often mediated through the modulation of key inflammatory signaling pathways. While direct evidence for this compound is still emerging, it is hypothesized to act on the following pathways:

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and the enzyme inducible nitric oxide synthase (iNOS). It is plausible that this compound inhibits this pathway, thereby reducing the expression of these inflammatory mediators.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. It consists of several kinases, including ERK, JNK, and p38 MAPK, that are activated by phosphorylation in response to inflammatory stimuli. Activated MAPKs can, in turn, activate transcription factors such as AP-1, which also promotes the expression of pro-inflammatory genes. Olive polyphenols have been shown to inhibit the phosphorylation of these MAPKs, and it is likely that this compound shares this mechanism.

Caption: Postulated inhibition of the MAPK signaling pathway by this compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antioxidant and anti-inflammatory activities. Its presence in readily available natural sources like the olive tree makes it an attractive candidate for further research and development. Future studies should focus on:

-

Quantitative Bioactivity Profiling : Establishing a comprehensive profile of IC₅₀ values for this compound and its derivatives against a broad range of biological targets, including various cancer cell lines and inflammatory markers.

-

Mechanism of Action Studies : Elucidating the precise molecular targets and confirming the inhibitory effects on key signaling pathways such as NF-κB and MAPK through techniques like Western blotting for phosphoprotein analysis and reporter gene assays.

-

Isolation and Characterization of Novel Derivatives : Exploring a wider range of natural sources to identify and characterize new derivatives of this compound with potentially enhanced or novel biological activities.

-

In Vivo Efficacy : Translating the in vitro findings into animal models of inflammatory diseases and cancer to evaluate the therapeutic potential of this compound and its derivatives in a physiological context.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound as a potential therapeutic agent. The detailed protocols and pathway diagrams offer practical tools to facilitate further investigation into this intriguing natural compound.

References

Health Benefits of Lignans: An In-depth Technical Guide Focused on (-)-Olivil and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignans, a diverse class of polyphenolic compounds found in a wide array of plant-based foods, have garnered significant scientific interest for their broad spectrum of biological activities and potential therapeutic applications. This technical guide provides a comprehensive overview of the health benefits of lignans, with a particular focus on (-)-Olivil and its structurally related compounds. While specific quantitative data for this compound is limited in the current literature, this document synthesizes the available preclinical data on related, well-studied lignans such as secoisolariciresinol diglucoside (SDG), matairesinol, and pinoresinol. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals by presenting quantitative data on the antioxidant, anti-inflammatory, anticancer, and neuroprotective properties of these lignans, detailing relevant experimental protocols, and visualizing the key signaling pathways involved.

Introduction

Lignans are phytoestrogens that are abundant in foods such as flaxseed, sesame seeds, whole grains, and vegetables.[1][2] Upon consumption, plant lignans are converted by gut microbiota into mammalian lignans, primarily enterolactone and enterodiol, which are readily absorbed and are believed to be responsible for many of the observed health benefits.[1] These benefits are wide-ranging and include antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[3] this compound, a lignan found in olive oil, shares structural similarities with other well-researched lignans and is thus presumed to possess similar bioactive properties. This guide will explore the current understanding of these properties, drawing parallels from more extensively studied lignans to infer the potential of this compound.

Biological Activities of Lignans: Quantitative Data

Due to the limited availability of specific quantitative data for this compound, this section summarizes the in vitro activities of structurally related and well-investigated lignans. These data provide a valuable reference for the potential efficacy of this compound and other lignans in various therapeutic areas.

Antioxidant Activity

Lignans are potent antioxidants capable of scavenging free radicals, thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. The antioxidant capacity is often quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, with results expressed as IC50 or EC50 values (the concentration required to scavenge 50% of the radicals).

| Lignan/Extract | Assay | IC50/EC50 Value (µM) | Reference(s) |

| Natural (S,S)-Secoisolariciresinol Diglucoside (SDG) | DPPH | 83.94 ± 2.80 | [4] |

| Synthetic (S,S)-Secoisolariciresinol Diglucoside (SDG) | DPPH | 157.54 ± 21.30 | [4] |

| Synthetic (R,R)-Secoisolariciresinol Diglucoside (SDG) | DPPH | 123.63 ± 8.67 | [4] |

| (-)-Secoisolariciresinol | DPPH | 12.252 µg/mL | [5][6] |

| (-)-Secoisolariciresinol Diglycoside | DPPH | 13.547 µg/mL | [5][6] |

| Lignan-rich Extract (from Phyllanthus emblica) | DPPH | 10.62 - 51.88 | [7] |

| Pure Lignan Extract (from Flaxseed) | DPPH | 9 µg/mL (EC50) | [8] |

Anticancer Activity

Lignans have demonstrated promising anticancer properties in various cancer cell lines. Their mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways. The cytotoxic effects are typically reported as IC50 values, representing the concentration that inhibits 50% of cell growth.

| Lignan | Cell Line | IC50 Value (µM) | Exposure Time (h) | Reference(s) |

| Pinoresinol | SKBr3 (Breast) | 575 | 48 | [9][10] |

| Lariciresinol | SKBr3 (Breast) | 500 | 48 | [9][11] |

| Matairesinol | PANC-1 (Pancreatic) | ~40 | Not Specified | [2] |

| Matairesinol | MIA PaCa-2 (Pancreatic) | ~40 | Not Specified | [2] |

| Pinoresinol | MDA-MB-231 (Breast) | 0.001 - 1 (significant cytotoxicity) | 24 | [12] |

| Pinoresinol | MCF7 (Breast) | 0.001 - 1 (significant cytotoxicity) | 24 | [12] |

Key Signaling Pathways Modulated by Lignans

Lignans exert their biological effects by modulating a complex network of intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the development of targeted therapeutics.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival.[1][13] Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers. Several lignans have been shown to inhibit the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines and mediators.[14][15][16] For instance, secoisolariciresinol diglucoside (SDG) has been demonstrated to exert anti-inflammatory effects by inhibiting the Akt/IκB/NF-κB pathway.[17] Similarly, pinoresinol has been shown to attenuate neuroinflammation by regulating the NF-κB pathway.[18][19]

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antioxidant evaluation of (S,S)- and (R,R)-secoisolariciresinol diglucosides (SDGs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of the Antioxidant and Antiradical Properties of Some Phyto and Mammalian Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of lignans from leaves of Phyllanthus emblica L. and their antioxidant-antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iosrjournals.org [iosrjournals.org]

- 9. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijms.sums.ac.ir [ijms.sums.ac.ir]

- 11. benchchem.com [benchchem.com]

- 12. Phytoestrogen (+)-pinoresinol exerts antitumor activity in breast cancer cells with different oestrogen receptor statuses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting NF-κB pathway by dietary lignans in inflammation: expanding roles of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. caringsunshine.com [caringsunshine.com]

- 15. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK | Aging [aging-us.com]

- 16. Matairesinol Suppresses Neuroinflammation and Migration Associated with Src and ERK1/2-NF-κB Pathway in Activating BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Secoisolariciresinol Diglucoside Exerts Anti-Inflammatory and Antiapoptotic Effects through Inhibiting the Akt/IκB/NF-κB Pathway on Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pinoresinol diglucoside alleviates ischemia/reperfusion‐induced brain injury by modulating neuroinflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Preparation of Pinoresinol and Dehydrodiconiferyl Alcohol from Eucommiae Cortex Extract by Fermentation with Traditional Mucor | MDPI [mdpi.com]

Methodological & Application

Application Notes & Protocols: Extraction of (-)-Olivil from Sambucus williamsii

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Olivil is a lignan found in various plant species, including Sambucus williamsii (Elderberry). Lignans are a class of polyphenols that have garnered significant interest for their potential pharmacological activities. Within Sambucus williamsii, this compound is often present as its glycoside, this compound-9'-O-β-D-glucopyranoside. These compounds have been investigated for their antifungal and other potential health benefits.[1][2] This document provides a detailed protocol for the extraction and purification of this compound from the stems and stem bark of Sambucus williamsii, based on established phytochemical isolation methodologies.

Data Presentation

While specific yields for pure this compound are not extensively reported in the literature, the following table summarizes typical parameters and outcomes for the extraction of lignan-rich fractions from Sambucus williamsii.

| Parameter | Value/Range | Source of Information |

| Plant Material | Dried stems or stem bark of Sambucus williamsii | General phytochemical literature |

| Initial Extraction Solvent | Methanol or 60-70% aqueous ethanol | [3][4] |

| Extraction Method | Maceration or reflux extraction | General phytochemical practice |

| Purification Strategy | Multi-step chromatography | [3][4][5] |

| Lignan-Rich Fraction Yield | Approximately 0.26% (of initial plant material) | [6] |

Experimental Protocols

The following protocol describes a comprehensive methodology for the extraction and isolation of this compound from Sambucus williamsii.

Preparation of Plant Material

-

Collection and Identification : Collect fresh stems or stem bark of Sambucus williamsii. Ensure proper botanical identification.

-

Drying : Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle. Alternatively, use a plant drying oven at a temperature of 40-50°C.

-

Grinding : Grind the dried plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction

-

Solvent Selection : Use either 100% methanol or 70% aqueous ethanol as the extraction solvent.[4]

-

Maceration :

-

Soak the powdered plant material in the chosen solvent at a solid-to-solvent ratio of 1:10 (w/v).

-

Allow the mixture to stand for 24-48 hours at room temperature with occasional agitation.

-

Filter the extract through cheesecloth or filter paper.

-

Repeat the extraction process two to three times with fresh solvent to ensure exhaustive extraction.

-

-

Concentration : Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Solvent Partitioning (Liquid-Liquid Extraction)

-

Suspension : Suspend the crude extract in distilled water.

-

Fractionation : Sequentially partition the aqueous suspension with solvents of increasing polarity, such as:

-

n-hexane (to remove nonpolar compounds like fats and waxes)

-

Dichloromethane or Chloroform (to extract compounds of intermediate polarity, including some lignans)

-

Ethyl acetate (a common solvent for enriching lignan fractions)

-

n-butanol (to isolate more polar glycosides)

-

-

Collection : Collect each solvent fraction separately and concentrate them using a rotary evaporator. The ethyl acetate fraction is often enriched with lignans like this compound.

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure this compound.

-

Column Packing : Pack a column with a macroporous adsorbent resin (e.g., Diaion HP-20).

-

Loading : Dissolve the ethyl acetate fraction in a suitable solvent and load it onto the column.

-

Elution : Elute the column with a stepwise gradient of aqueous ethanol (e.g., 30%, 50%, 70%, 95%).[6] Collect fractions and monitor them by Thin Layer Chromatography (TLC). The 50% aqueous ethanol eluate is often a lignan-rich fraction.[6]

-

Column Preparation : Pack a silica gel column using a suitable solvent system (e.g., a gradient of chloroform-methanol).

-

Fractionation : Apply the lignan-rich fraction from the previous step to the column and elute with the chosen solvent gradient.

-